(R)-3-Amino-2-(m-tolyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(m-tolyl)propan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a tolyl group. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(m-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. For instance, the reduction of 3-(m-tolyl)-2-oxopropanoic acid with a chiral reducing agent can yield the desired product. Another method involves the asymmetric addition of arylboronic acids to aliphatic aldehydes using a ruthenium-monophosphine catalyst .
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-2-(m-tolyl)propan-1-ol often involves the use of catalytic hydrogenation processes. These methods are preferred due to their efficiency and scalability. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of chiral reducing agents or catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-3-Amino-2-(m-tolyl)propan-1-ol can yield the corresponding ketone or aldehyde, while reduction can produce different chiral alcohols.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-2-(m-tolyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and fragrances.
Wirkmechanismus
The mechanism by which ®-3-Amino-2-(m-tolyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic reactions, the compound can act as a ligand, facilitating the formation of chiral centers in the products. The pathways involved often include the formation of intermediate complexes with transition metals, leading to the desired enantioselective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-M-Tolyl-β-alaninol: This compound shares a similar structure but differs in the position of the amino group.
Chiral Aryl Alkyl Alcohols: These compounds, such as those formed through the asymmetric addition of arylboronic acids to aldehydes, exhibit similar chiral properties.
Uniqueness
®-3-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific combination of functional groups and chiral center, which make it a versatile intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields further highlight its significance.
Eigenschaften
Molekularformel |
C10H15NO |
---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(2R)-3-amino-2-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
RFGSESSVOLYUNI-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@H](CN)CO |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.